molecular formula C15H9Cl2NO2 B2359279 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile CAS No. 136562-75-9

3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile

Cat. No. B2359279
CAS RN: 136562-75-9
M. Wt: 306.14
InChI Key: FFXAACAXRVCUCU-UHFFFAOYSA-N
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Description

“3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile” is a chemical compound with the CAS Number: 136562-75-9 . It has a molecular weight of 306.15 and its IUPAC name is 3-[2-(3,5-dichlorophenoxy)phenyl]-3-oxopropanenitrile . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H9Cl2NO2/c16-10-7-11(17)9-12(8-10)20-15-4-2-1-3-13(15)14(19)5-6-18/h1-4,7-9H,5H2 . This code represents the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 306.15 .

Scientific Research Applications

Environmental Science

Research in environmental science utilizes this compound to study the degradation of chlorinated organic molecules in ecosystems. Understanding its breakdown products and pathways helps in assessing the environmental impact of related chemicals.

Each of these applications leverages the unique chemical structure of 3-[2-(3,5-Dichlorophenoxy)phenyl]-3-oxopropanenitrile to explore and develop new technologies and solutions across various fields of science .

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

3-[2-(3,5-dichlorophenoxy)phenyl]-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-10-7-11(17)9-12(8-10)20-15-4-2-1-3-13(15)14(19)5-6-18/h1-4,7-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXAACAXRVCUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC#N)OC2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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